(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

Agrochemical synthesis Chiral intermediate Cellulose biosynthesis inhibitor

(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a single-enantiomer chiral amine belonging to the 1-aminoindane class, featuring a rigid bicyclic indane scaffold with methyl substituents at positions 2 and 6 and a defined trans relationship between the amine and the adjacent methyl group. This compound is the enantiomeric counterpart of the (1R,2S)-isomer, which serves as the critical chiral intermediate in the industrial synthesis of indaziflam (a Bayer CropScience cellulose-biosynthesis-inhibiting herbicide) and indachlor.

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
Cat. No. B13558387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1N)C=C(C=C2)C.Cl
InChIInChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m1./s1
InChIKeyNNNCTWOOSYPXJE-NINOIYOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride: Chiral Aminoindane Building Block for Enantioselective Synthesis and Agrochemical Intermediate Research


(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a single-enantiomer chiral amine belonging to the 1-aminoindane class, featuring a rigid bicyclic indane scaffold with methyl substituents at positions 2 and 6 and a defined trans relationship between the amine and the adjacent methyl group [1]. This compound is the enantiomeric counterpart of the (1R,2S)-isomer, which serves as the critical chiral intermediate in the industrial synthesis of indaziflam (a Bayer CropScience cellulose-biosynthesis-inhibiting herbicide) and indachlor [2]. The hydrochloride salt form, with molecular formula C₁₁H₁₆ClN and molecular weight 197.70 g/mol, is supplied at purities typically ≥95%, with the salt form enhancing aqueous solubility and long-term stability relative to the free base .

Why Generic Substitution Fails for (1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride: Stereochemical Specificity and Scaffold Rigidity as Non-Negotiable Selection Criteria


Interchanging this compound with its enantiomer, diastereomers, or structurally related 1-aminoindanes without stereochemical specification carries a high risk of functional failure. The (R)-configuration at the amine-bearing stereocenter has been explicitly identified as essential for high biological activity in the indaziflam series, while the trans relationship between the amine and the C2-methyl group is strongly preferred over cis arrangements [1]. The indane scaffold has zero rotatable bonds, imposing complete conformational rigidity that differentiates it from flexible-chain analogs such as 2-aminotetralins . Consequently, procurement of the incorrect stereoisomer—e.g., the (1R,2R) cis diastereomer or the racemic trans mixture—cannot be expected to recapitulate the reactivity or biological profile of the configurationally defined (1S,2R) form, making stereochemical identity a hard requirement rather than an optimization parameter [2].

Quantitative Differentiation Evidence for (1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride Against Closest Analogs


Enantiomeric Configuration Determines Herbicidal Intermediate Utility: (1R,2S) vs. (1S,2R) in Indaziflam Synthesis

The (1R,2S)-enantiomer is the established key intermediate for indaziflam, a commercial herbicide whose biological activity depends absolutely on the (R)-configuration at the amine-bearing stereocenter [1]. The (1S,2R)-enantiomer, as the mirror image, is not utilized in the active pharmaceutical or agrochemical ingredient; however, this stereochemical inversion makes it uniquely valuable as a negative control, a chiral reference standard for enantiomeric purity determination, or a starting material for targets requiring the opposite absolute configuration [2]. The four possible stereoisomers of 2,6-dimethyl-1-aminoindane are separable only through chiral resolution (e.g., using R-mandelic acid) or enzymatic kinetic resolution, with the trans diastereomers being the biologically relevant pair [3].

Agrochemical synthesis Chiral intermediate Cellulose biosynthesis inhibitor

Hydrochloride Salt vs. Free Base: Solubility and Stability Advantage for Aqueous Formulation and Storage

The hydrochloride salt form of 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine provides enhanced aqueous solubility and improved long-term storage stability compared to the free base . The free base (C₁₁H₁₅N, MW 161.24) has a predicted water solubility of only 0.32 g/L (ALOGPS) and a logP of 2.17–2.52, indicating limited aqueous compatibility [1]. Conversion to the hydrochloride salt (C₁₁H₁₆ClN, MW 197.70) increases the hydrogen bond donor count from 1 to 2 and yields a crystalline solid with reported melting point of approximately 208–209 °C . The hydrochloride form is recommended for storage under cool, dry conditions and is supplied sealed under inert gas to prevent degradation .

Formulation science Salt selection Stability

Conformational Rigidity Differentiates the 2,6-Dimethylindan-1-amine Scaffold from Flexible 2-Aminotetralin Analogs

The 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine scaffold possesses zero rotatable bonds and a fixed bicyclic indane framework, in contrast to the 2-aminotetralin class which contains a conformationally more flexible cyclohexene ring . This rigidification has been shown to alter neuroeffector transmission profiles in isolated guinea-pig ilea, where 2-aminoindanes (2-AIs) and 2-aminotetralins (2-ATs) exhibit distinct inhibitory mechanisms compared to morphine and clonidine [1]. Within the indane scaffold, the 2,6-dimethyl substitution pattern further restricts conformational freedom and modulates steric interactions at the amine center, providing a scaffold geometry that is not replicable by unsubstituted 1-aminoindane or N-alkylated derivatives [2].

Medicinal chemistry Scaffold rigidity Conformational restriction

Trans Diastereoselectivity Advantage in Synthesis: dr Values and Enzymatic Resolution Efficiency

The trans diastereomer (1,2-trans relationship between amine and C2-methyl) is the synthetically targeted and biologically validated configuration for indaziflam-type herbicides [1]. Literature reports indicate that chiral ruthenium-catalyzed reduction of racemic 1,6-dimethylindan-1-one can achieve a diastereomeric ratio (dr) of 96:4 and enantiomeric ratio (er) of 98:2 for the (1S,2S)-alcohol precursor, which is then converted to (1R,2S)-2,6-dimethyl-1-indanamine in 76% yield [2]. The recent patent literature describes a dynamic kinetic stereoisomer resolution process using lipase enzymes to produce virtually enantiopure (1R,2S)-2,6-dimethyl-1-indanamine directly from the four-stereoisomer mixture, offering a scalable alternative to traditional chiral resolution [3]. The separation of trans from cis diastereomers is achievable via column chromatography or selective salt formation, with the cis isomers representing waste that can be recycled [1].

Diastereoselective synthesis Process chemistry Enzymatic resolution

Environmental Hazard Classification as a Procurement and Handling Decision Factor: CLP Notification Data

The (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine free base (EC No. 700-140-9) has been notified under the CLP (Classification, Labelling and Packaging) regulation with the hazard classification H412: 'Harmful to aquatic life with long lasting effects' [1]. The hydrochloride salt form additionally carries classification for severe skin burns and eye damage [2]. These regulatory notifications are relevant for procurement planning because they trigger specific handling, storage, and waste disposal requirements that differ from non-classified 1-aminoindane analogs such as unsubstituted 1-aminoindane (CAS 34698-41-4), which may not carry the same aquatic toxicity profile [3].

Regulatory compliance Environmental safety CLP classification

Optimal Research and Industrial Application Scenarios for (1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride


Chiral Reference Standard and Enantiomeric Purity Control in Indaziflam and Indachlor Production

As the enantiomer of the (1R,2S)-indaziflam intermediate, the (1S,2R)-hydrochloride is ideally deployed as a chiral reference standard for HPLC method development and enantiomeric excess (ee) determination in quality control workflows for indaziflam and indachlor active ingredient manufacturing [1]. Given that indaziflam technical material is a ~95:5 diastereomeric mixture of fluoroethyl epimers built on the (1R,2S)-indane core, enantiomeric purity of the starting amine directly impacts final product composition [2]. The crystalline hydrochloride salt offers handling advantages over the free base for precise weighing and standard solution preparation [3].

Medicinal Chemistry Exploration of Enantiomer-Dependent Opioid Receptor Pharmacology

The 2,6-dimethyl-1-aminoindane scaffold is documented in BindingDB and ChEMBL for opioid receptor interactions, with Ki values reported for structurally related aminoindanes at mu (Ki 2.5–6.55 nM), kappa (Ki 7.10–113 nM), and delta (Ki 40–217 nM) opioid receptors in rat and guinea pig brain membrane assays [1]. The (1S,2R) enantiomer, as the mirror image of the biologically profiled (1R,2S) form, provides a critical tool for evaluating enantioselective opioid receptor engagement, enabling structure-activity relationship (SAR) studies that distinguish chiral recognition elements from scaffold-driven binding [2]. The zero rotatable bond scaffold ensures that observed enantioselectivity stems from absolute configuration rather than conformational averaging [3].

Asymmetric Synthesis Methodology Development Using a Rigid Chiral Amine Building Block

The compound's complete conformational rigidity (zero rotatable bonds) and defined (1S,2R) stereochemistry make it a valuable chiral auxiliary or chiral building block for developing novel asymmetric transformations [1]. Its constrained bicyclic framework provides a fixed spatial orientation of the amine functionality that cannot be achieved with flexible chiral amines such as α-methylbenzylamine, enabling the study of stereoelectronic effects in diastereoselective reactions with minimal conformational noise [2]. The hydrochloride salt form facilitates direct use in aqueous or protic reaction media without prior neutralization, unlike the free base which may require anhydrous conditions [3].

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